molecular formula C20H15N3O2 B4828560 3-IMINO-N-[(PYRIDIN-4-YL)METHYL]-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE

3-IMINO-N-[(PYRIDIN-4-YL)METHYL]-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE

Cat. No.: B4828560
M. Wt: 329.4 g/mol
InChI Key: TXWNROJTYLWFDE-UHFFFAOYSA-N
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Description

3-Imino-N-[(pyridin-4-yl)methyl]-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[f]chromene core, which is a fused ring system containing both benzene and chromene rings, and is substituted with an imino group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-imino-N-[(pyridin-4-yl)methyl]-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[f]chromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and a chromene derivative.

    Introduction of the imino group: The imino group can be introduced via a condensation reaction with an appropriate amine.

    Attachment of the pyridin-4-ylmethyl group: This step involves a nucleophilic substitution reaction where the pyridin-4-ylmethyl group is introduced using a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Imino-N-[(pyridin-4-yl)methyl]-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Imino-N-[(pyridin-4-yl)methyl]-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is studied for its potential use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used in studies to understand its interactions with biomolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-imino-N-[(pyridin-4-yl)methyl]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known therapeutic agent used to treat leukemia, which also contains a pyridine and a benzene ring system.

    Coumarin Derivatives: Compounds with a chromene core that are widely studied for their biological and pharmacological properties.

Uniqueness

3-Imino-N-[(pyridin-4-yl)methyl]-3H-benzo[f]chromene-2-carboxamide is unique due to its specific substitution pattern and the presence of both imino and pyridin-4-ylmethyl groups

Properties

IUPAC Name

3-imino-N-(pyridin-4-ylmethyl)benzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c21-19-17(20(24)23-12-13-7-9-22-10-8-13)11-16-15-4-2-1-3-14(15)5-6-18(16)25-19/h1-11,21H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWNROJTYLWFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-IMINO-N-[(PYRIDIN-4-YL)METHYL]-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE
Reactant of Route 2
3-IMINO-N-[(PYRIDIN-4-YL)METHYL]-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE
Reactant of Route 3
3-IMINO-N-[(PYRIDIN-4-YL)METHYL]-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE
Reactant of Route 4
3-IMINO-N-[(PYRIDIN-4-YL)METHYL]-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE
Reactant of Route 5
3-IMINO-N-[(PYRIDIN-4-YL)METHYL]-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-IMINO-N-[(PYRIDIN-4-YL)METHYL]-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE

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